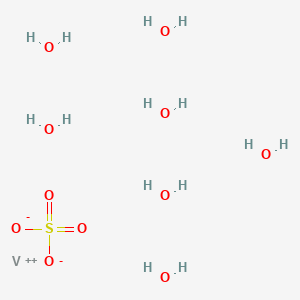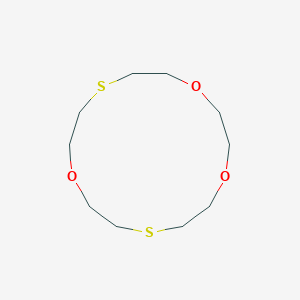
1,4,10-Trioxa-7,13-dithiacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10-Trioxa-7,13-dithiacyclopentadecane is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-dithiacyclopentadecane typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with thiodiglycol in the presence of a strong base to form the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10-Trioxa-7,13-dithiacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,10-Trioxa-7,13-dithiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential in drug delivery systems and as a chelating agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,4,10-Trioxa-7,13-dithiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and altering their reactivity. This property makes the compound useful in various applications, including catalysis and metal ion sequestration.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms and nitrogen atoms, forming a larger ring structure.
Uniqueness
1,4,10-Trioxa-7,13-dithiacyclopentadecane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which allows it to form stable complexes with a wide range of metal ions. This dual functionality is not commonly found in other macrocyclic compounds, making it particularly valuable in coordination chemistry and related fields.
Propriétés
Numéro CAS |
40253-98-3 |
|---|---|
Formule moléculaire |
C10H20O3S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1,4,10-trioxa-7,13-dithiacyclopentadecane |
InChI |
InChI=1S/C10H20O3S2/c1-2-12-4-8-15-10-6-13-5-9-14-7-3-11-1/h1-10H2 |
Clé InChI |
KBCMZONXIOOMOW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSCCOCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


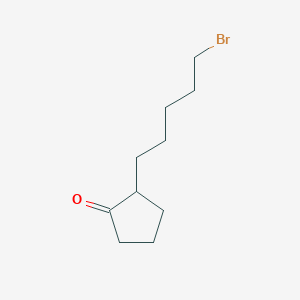

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
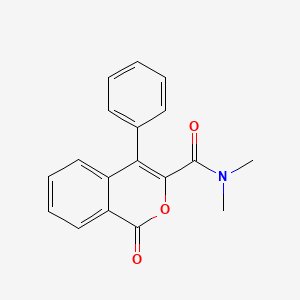
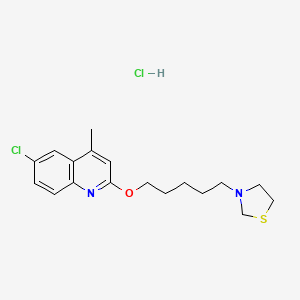
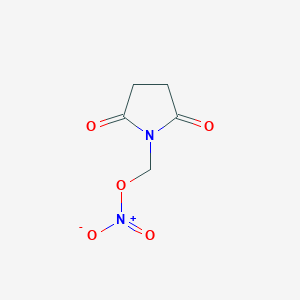
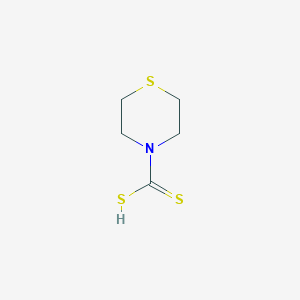
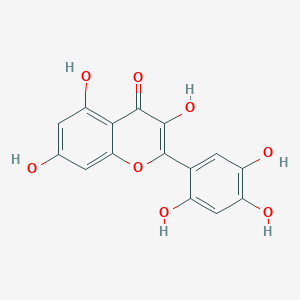
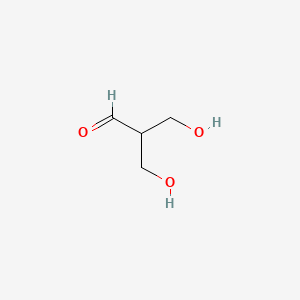

![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)
